molecular formula C12H9N5OS B2848035 N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide CAS No. 2415604-06-5

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide

Cat. No.: B2848035
CAS No.: 2415604-06-5
M. Wt: 271.3
InChI Key: VMSLWLHDSMYTJB-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields such as optoelectronics, photocatalysis, and photodynamic therapy . The unique structural features of benzothiadiazole derivatives make them suitable for use as building blocks in the development of advanced materials.

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide typically involves the functionalization of benzothiadiazole and pyrazine derivatives. One common method includes the reaction of 4-amino-2,1,3-benzothiadiazole with 6-methylpyrazine-2-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity . This interaction can lead to the modulation of various biological processes, making it a valuable tool in scientific research and drug development.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide can be compared with other benzothiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS/c1-7-5-13-6-10(14-7)12(18)15-8-3-2-4-9-11(8)17-19-16-9/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSLWLHDSMYTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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